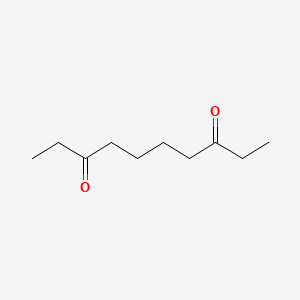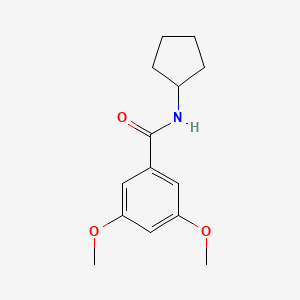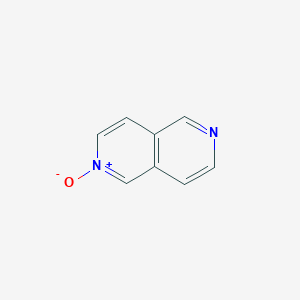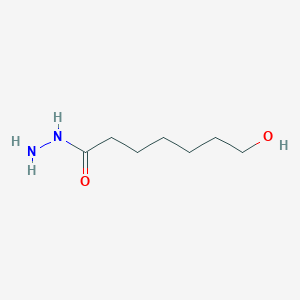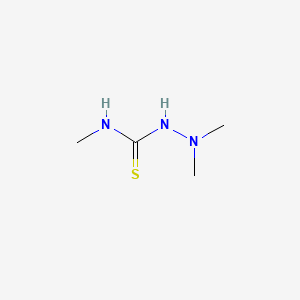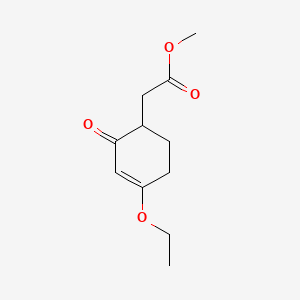
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclohexene, featuring an ethoxy group and an oxo group on the cyclohexene ring, and a methyl ester group attached to the acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the cyclization of esters of 2-acetyl-5-oxohexanoic acid, which can be catalyzed by pyrrolidinium acetate or hydrogen chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other alkoxides can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s oxo and ethoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological activities and influence metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate
- Ethyl 4-(2-oxocyclohex-3-ene-1-carboxylate)
- (4-methyl-2-oxocyclohex-3-en-1-yl) acetate
Uniqueness
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-9-5-4-8(10(12)7-9)6-11(13)14-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
WBQFTEAXYUBQAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)C(CC1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)
![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)

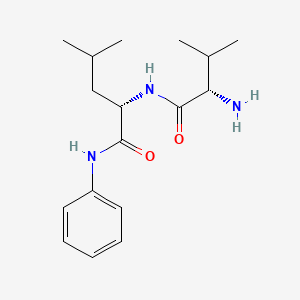
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)

![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
